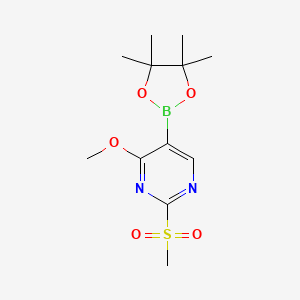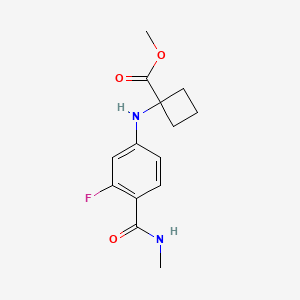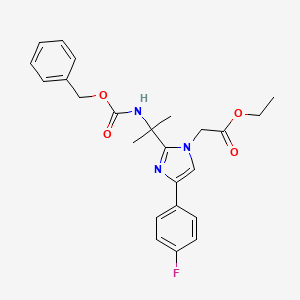![molecular formula C22H24BrN3O5 B11830422 [(2R,3S,4R,5R,6R)-5-azido-6-bromo-3,4-bis(phenylmethoxy)oxan-2-yl]methyl acetate](/img/structure/B11830422.png)
[(2R,3S,4R,5R,6R)-5-azido-6-bromo-3,4-bis(phenylmethoxy)oxan-2-yl]methyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(2R,3S,4R,5R,6R)-5-アジド-6-ブロモ-3,4-ビス(フェニルメトキシ)オキサン-2-イル]メチルアセテートは、その独特な構造的特徴によって特徴付けられる複雑な有機化合物です。この化合物は、アジド基、ブロモ置換基、およびオキサン環に結合した2つのフェニルメトキシ基を含んでいます。その独特な化学的特性により、さまざまな科学研究用途で使用されています。
準備方法
合成経路と反応条件
[(2R,3S,4R,5R,6R)-5-アジド-6-ブロモ-3,4-ビス(フェニルメトキシ)オキサン-2-イル]メチルアセテートの合成は、通常、複数のステップを伴います。
オキサン環の形成: オキサン環は、適切な出発物質を含む環化反応によって合成されます。
アジド基の導入: アジド基は、適切なアジド源が前駆体化合物と反応する求核置換反応によって導入されます。
臭素化: ブロモ置換基は、ハロゲン化反応により、しばしば臭素または臭素含有試薬を使用して添加されます。
ヒドロキシル基の保護: フェニルメトキシ基は、オキサン環上のヒドロキシル基を保護するために導入されます。
アセチル化: 最後のステップは、アセテートエステルを形成するためのアセチル化です。
工業生産方法
この化合物の工業生産は、同様の合成経路を含む場合がありますが、より大規模に行われます。温度、圧力、溶媒の選択などの反応条件の最適化は、高い収率と純度を確保するために重要です。
化学反応の分析
反応の種類
酸化: この化合物は、特にアジド基で酸化反応を起こす可能性があり、ニトロまたはその他の酸化誘導体の形成につながります。
還元: アジド基の還元により、アミンまたはその他の還元された生成物が得られます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。
還元: 水素化アルミニウムリチウムまたは触媒の存在下での水素ガスなどの還元剤がしばしば使用されます。
置換: アジ化ナトリウムまたはシアン化カリウムなどの求核剤を置換反応に使用できます。
主要な生成物
酸化: ニトロ誘導体またはその他の酸化された形態。
還元: アミンまたはその他の還元された生成物。
置換: ブロモ置換基を置き換えた新しい官能基を持つ化合物。
科学研究アプリケーション
化学
複雑な分子の合成: この化合物は、より複雑な有機分子の合成のためのビルディングブロックとして機能します。
反応機構の研究: その独特の構造は、さまざまな反応機構を研究するための貴重なモデル化合物となっています。
生物学
生体結合: アジド基は、クリックケミストリーで生体結合用途に使用でき、研究目的で生体分子を結合します。
プローブとラベル: その独特な化学的特性により、生物学的アッセイのプローブやラベルとして使用できます。
医学
医薬品開発:
診断ツール: 診断ツールや画像化剤の開発における使用。
産業
材料科学: 独特の特性を持つ新しい材料の開発における用途。
化学製造: さまざまな化学物質の生産における中間体として使用。
科学的研究の応用
Chemistry
Synthesis of Complex Molecules: The compound serves as a building block for the synthesis of more complex organic molecules.
Study of Reaction Mechanisms: Its unique structure makes it a valuable model compound for studying various reaction mechanisms.
Biology
Bioconjugation: The azido group can be used in click chemistry for bioconjugation applications, linking biomolecules for research purposes.
Probes and Labels: It can be used as a probe or label in biological assays due to its distinctive chemical properties.
Medicine
Drug Development:
Diagnostic Tools: Use in the development of diagnostic tools and imaging agents.
Industry
Material Science: Applications in the development of new materials with unique properties.
Chemical Manufacturing: Use as an intermediate in the production of various chemicals.
作用機序
[(2R,3S,4R,5R,6R)-5-アジド-6-ブロモ-3,4-ビス(フェニルメトキシ)オキサン-2-イル]メチルアセテートの作用機序は、官能基を通じて分子標的との相互作用を伴います。アジド基は、クリックケミストリー反応に関与し、安定なトリアゾール結合を形成できます。ブロモ置換基は、置換反応を起こすことができ、新しい官能基を導入できます。これらの相互作用により、この化合物は、さまざまな化学的および生物学的コンテキストでその効果を発揮できます。
類似の化合物との比較
類似の化合物
[(2R,3R,4R,5R,6S)-3,4,6-トリス(アセチルオキシ)-5-アセトアミドオキサン-2-イル]メチルアセテート: 同様のオキサン環構造ですが、置換基が異なります。
(2S,3R,4S,5S,6R)-2-エトキシ-6-ヒドロキシメチル-テトラヒドロピラン-3,4,5-トリオール: 官能基と立体化学が異なります。
[(2R,3R,4R,5S,6S)-2-(アセトキシメチル)-6-(4-クロロ-3-(4-エトキシベンジル)フェニル)テトラヒドロ-2H-ピラン-3,4,5-トリイル トリアセテート]: 同様の環構造ですが、置換基が異なります。
独自性
[(2R,3S,4R,5R,6R)-5-アジド-6-ブロモ-3,4-ビス(フェニルメトキシ)オキサン-2-イル]メチルアセテートは、アジド基、ブロモ置換基、およびフェニルメトキシ基の組み合わせによりユニークです。
類似化合物との比較
Similar Compounds
[(2R,3R,4R,5R,6S)-3,4,6-tris(acetyloxy)-5-acetamidooxan-2-yl]methyl acetate: Similar oxane ring structure but with different substituents.
(2S,3R,4S,5S,6R)-2-ethoxy-6-hydroxymethyl-tetrahydropyran-3,4,5-triol: Different functional groups and stereochemistry.
[(2R,3R,4R,5S,6S)-2-(acetoxymethyl)-6-(4-chloro-3-(4-ethoxybenzyl)phenyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate]: Similar ring structure with different substituents.
Uniqueness
[(2R,3S,4R,5R,6R)-5-azido-6-bromo-3,4-bis(phenylmethoxy)oxan-2-yl]methyl acetate is unique due to its combination of an azido group, a bromo substituent, and phenylmethoxy groups
特性
分子式 |
C22H24BrN3O5 |
|---|---|
分子量 |
490.3 g/mol |
IUPAC名 |
[(2R,3S,4R,5R,6R)-5-azido-6-bromo-3,4-bis(phenylmethoxy)oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C22H24BrN3O5/c1-15(27)28-14-18-20(29-12-16-8-4-2-5-9-16)21(19(25-26-24)22(23)31-18)30-13-17-10-6-3-7-11-17/h2-11,18-22H,12-14H2,1H3/t18-,19-,20-,21-,22+/m1/s1 |
InChIキー |
NOHVLLTWOHQMJO-LMYCIYFBSA-N |
異性体SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)Br)N=[N+]=[N-])OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
正規SMILES |
CC(=O)OCC1C(C(C(C(O1)Br)N=[N+]=[N-])OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5R,8R,9R,10R,13R,14R,17R)-17-[(2R,6R)-7-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B11830340.png)
![(1S,11S,14R)-4-(4-methylphenyl)sulfonyl-14-phenyl-4,15-diazatetracyclo[9.5.0.01,15.05,10]hexadeca-5,7,9,12-tetraene](/img/structure/B11830342.png)

![tert-Butyl 3-((1-(2,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)amino)piperidine-1-carboxylate](/img/structure/B11830348.png)


![[(1S,3R,4R,5R)-5,7-dihydroxy-3-(hydroxymethyl)-6,6-dimethyl-2-oxabicyclo[3.2.0]heptan-4-yl] acetate](/img/structure/B11830384.png)
![3-[(2S,5S)-4,5-dihydroxy-3-[(2S,3S,5R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-6-[[(2R,4S,5R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one](/img/structure/B11830389.png)



![1,6-Dioxa-4-azaspiro[4.4]nonane-7-carboxaldehyde, 3,4-dimethyl-9-(1-methylethyl)-2-phenyl-, (2S,3S,5R,7S,9S)-](/img/structure/B11830412.png)
![methyl (2R,3S,4S,5R,6R)-6-[(2R,3S,4R,5R,6S)-5-azido-2-(benzoyloxymethyl)-6-methoxy-4-phenylmethoxyoxan-3-yl]oxy-5-benzoyloxy-3-hydroxy-4-phenylmethoxyoxane-2-carboxylate](/img/structure/B11830418.png)

